5-fluoro-1-(prop-2-ynyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-fluoro-1-prop-2-ynylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2/c1-2-3-10-4-5(8)6(11)9-7(10)12/h1,4H,3H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCOGJQJFDQZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=O)NC1=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69849-33-8 | |
| Record name | 69849-33-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-Fluoro-1-(prop-2-ynyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agriculture. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a pyrimidine ring with a fluorine atom and a propynyl side chain. Its molecular formula is with a molecular weight of approximately 168.13 g/mol . The presence of the fluorine atom and the acetylenic side chains is believed to enhance its biological activity and stability.
Synthesis
The synthesis of this compound typically involves several steps of organic synthesis. These may include:
- Formation of the Pyrimidine Ring : Utilizing starting materials that can yield the pyrimidine core.
- Fluorination : Introducing the fluorine atom through electrophilic or nucleophilic substitution reactions.
- Alkyne Substitution : Adding the propynyl groups through coupling reactions.
Each step requires optimization to ensure high yields and purity of the final product .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of fluorinated pyrimidines have been shown to inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. These compounds often act as antimetabolites, disrupting nucleic acid synthesis .
In a study evaluating several fluorinated analogs, compounds demonstrated IC50 values in the nanomolar range against L1210 cells, suggesting potent growth inhibition . The mechanism typically involves intracellular conversion to active nucleotide forms that interfere with DNA synthesis.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Research into related pyrimidine derivatives has shown that they can exhibit moderate to good antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of fluorine and alkyne functionalities may enhance lipophilicity and bioavailability, making these compounds promising candidates for further development in antimicrobial therapies.
Case Study 1: Anticancer Efficacy
A series of studies have evaluated various fluorinated pyrimidines for their anticancer efficacy. One notable study reported that compounds derived from 5-fluorouracil exhibited significant cytotoxicity against multiple cancer cell lines with mechanisms involving the inhibition of thymidylate synthase .
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, several pyrimidine derivatives were synthesized and tested against clinical isolates of resistant bacterial strains. The results indicated that certain derivatives exhibited comparable activity to standard antibiotics like ampicillin .
Comparative Analysis
The following table summarizes key features and biological activities of selected compounds related to this compound:
| Compound Name | Structure Type | Notable Features | Biological Activity |
|---|---|---|---|
| 5-Fluoro-pyrimidine derivatives | Pyrimidine | Antiviral properties | Anticancer |
| 5-Fluoro-cytosine | Nucleobase | Used in cancer therapy | Antimetabolite |
| 6-(Propynyl)-pyrimidinone | Pyrimidinone | Potential anti-inflammatory | Moderate antibacterial |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Fluoro-1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
- CAS No.: 69849-33-8
- Molecular Formula : C₇H₅FN₂O₂
- Molecular Weight : 168.13 g/mol
- Synonyms: 1-Propargyl-5-fluorouracil, 5-Fluoro-1-(prop-2-ynyl)uracil
Structural Features: This compound is a fluorinated pyrimidine derivative with a propargyl (prop-2-ynyl) group substituted at the N1 position of the uracil scaffold.
Synthesis :
The compound is synthesized via alkylation of 5-fluorouracil with propargyl bromide under basic conditions, as reported in LookChem literature . Its structural confirmation is supported by NMR and mass spectrometry.
Structural and Physicochemical Comparisons
Key Observations :
- Tegafur (a tetrahydrofuran-containing prodrug) is enzymatically converted to 5-FU in vivo, enabling sustained release . In contrast, the propargyl derivative may act directly or require different metabolic activation.
- The sulfonyl group in 5-fluoro-1-(4-fluorophenylsulfonyl)uracil enhances polarity, making it suitable for aqueous formulations but possibly reducing CNS penetration .
Key Findings :
- 1,2,4-Oxadiazole-linked analogs exhibit superior cytotoxicity (IC₅₀: 2–10 µM) compared to Tegafur, likely due to enhanced DNA/RNA incorporation .
- The bis-pyrimidinediones demonstrate unique stability and activity, attributed to their dimeric structure, which may disrupt nucleic acid synthesis more effectively .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-fluoro-1-(prop-2-ynyl)pyrimidine-2,4(1H,3H)-dione?
- Answer: Copper-catalyzed alkyne-azide cycloaddition (CuAAC, "click chemistry") is a key method. For instance, propargyl derivatives are reacted with azides using CuI as a catalyst in tert-butanol, yielding target compounds with 79–85% efficiency. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products like bis-pyrimidinediones, as observed in analogous syntheses .
Q. How is the structural integrity of this compound validated?
- Answer: Multi-modal characterization includes:
- NMR spectroscopy: Propynyl CH₂ protons resonate at 5.13–5.21 ppm (benzyl-substituted derivatives) or 4.78–4.82 ppm (acetamide-substituted derivatives). NH protons appear at 9.68–10.41 ppm .
- X-ray crystallography: Confirms coplanarity of the pyrimidine-dione core with substituents. SHELXL software refines structures, with R-factors < 0.05 indicating high precision .
- Mass spectrometry: Molecular ion peaks (M⁺) validate molecular weight .
Q. What are the foundational structure-activity relationships (SAR) for this compound?
- Answer: Alkylation at position 1 (e.g., benzyl or acetamide groups) generally reduces antimicrobial activity compared to the unsubstituted parent molecule. However, specific substitutions (e.g., 4-methylbenzyl) enhance activity against Staphylococcus aureus and Candida albicans, highlighting the role of lipophilicity in modulating biological effects .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound derivatives?
- Answer: Key challenges include:
- Hydrogen bonding networks: Inversion-related dimers form via N–H⋯O interactions, creating R₂²(8) rings. Intra- and intermolecular C–H⋯O interactions complicate electron density maps, requiring constrained H-atom refinement in SHELXL .
- Data-to-parameter ratios: Low ratios (~15:1) necessitate high-resolution data (θ > 104°) to avoid overfitting .
Q. How can researchers resolve contradictions in synthetic yields or unexpected products?
- Answer: Systematic optimization is critical. For example:
- Reagent stoichiometry: A 1:1 aldehyde-to-uracil ratio minimizes bis-product formation in analogous reactions .
- Catalyst selection: CuI in tert-butanol improves regioselectivity for prop-2-ynyl derivatives .
- Temperature control: Reactions at 70°C in HCl/H₂O suppress side reactions .
Q. What strategies enhance the biological activity of this compound analogs?
- Answer:
- Hybrid scaffolds: Conjugation with curcumin or triazole moieties improves cytotoxicity and pro-apoptotic effects in cancer cells .
- Substituent engineering: Introducing electron-withdrawing groups (e.g., trifluoromethyl) or heterocycles (e.g., thiazole) enhances antimicrobial potency by modulating electron density and lipophilicity .
Q. How do packing effects influence the molecular conformation in crystal structures?
- Answer: Dihedral angles between the pyrimidine-dione core and substituents (e.g., 9.6° for C6–N1–C7–O7) vary due to crystal packing. SHELX refinement reveals that coplanarity is maintained despite these deviations, ensuring conjugation between the acyl group and the heterocycle .
Methodological Notes
- Crystallography: Use SHELXL for high-resolution refinement, especially for handling H-atom constraints and twinned data .
- SAR Studies: Combine in silico docking (e.g., molecular dynamics simulations) with in vitro assays to predict and validate bioactivity .
- Synthetic Optimization: Employ design of experiments (DoE) to systematically vary reaction parameters and mitigate side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
